molecular formula C16H12ClFN2O3S2 B2977223 N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide CAS No. 895484-30-7

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide

Cat. No.: B2977223
CAS No.: 895484-30-7
M. Wt: 398.85
InChI Key: JYYNBZSJLIUZJO-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a benzothiazole-derived acetamide featuring a 7-chloro-4-methyl-substituted benzothiazole core and a 4-fluorobenzenesulfonylacetamide side chain. Benzothiazole derivatives are renowned for diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Key structural attributes:

  • Benzothiazole core: Chlorine at position 7 and methyl at position 4 may influence steric and electronic interactions.
  • Sulfonylacetamide linker: The 4-fluorobenzenesulfonyl group introduces strong electron-withdrawing effects and hydrogen-bonding capacity.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN2O3S2/c1-9-2-7-12(17)15-14(9)20-16(24-15)19-13(21)8-25(22,23)11-5-3-10(18)4-6-11/h2-7H,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYNBZSJLIUZJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide typically involves multiple steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Chlorination and Methylation: The benzothiazole core is then chlorinated and methylated to introduce the 7-chloro and 4-methyl substituents.

    Sulfonylation: The 4-fluorobenzenesulfonyl group is introduced through a sulfonylation reaction using 4-fluorobenzenesulfonyl chloride.

    Acetamide Formation: Finally, the acetamide group is introduced through an amide coupling reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and alkoxides.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Sulfides.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound may be used as a ligand in catalytic reactions.

    Material Science:

Biology and Medicine

    Antimicrobial Activity: Benzothiazole derivatives are often studied for their antimicrobial properties.

    Anticancer Activity: Some derivatives have shown potential as anticancer agents.

Industry

    Dyes and Pigments: Benzothiazole derivatives are used in the synthesis of dyes and pigments.

    Pharmaceuticals: Potential use in the development of new drugs.

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various enzymes and receptors, leading to inhibition or activation of specific pathways. The molecular targets may include:

    Enzymes: Inhibition of enzymes involved in microbial growth or cancer cell proliferation.

    Receptors: Binding to receptors that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Table 1: Structural Comparison of Benzothiazole Acetamide Derivatives
Compound Name Benzothiazole Substituents Acetamide Side Chain Key Features
Target Compound 7-Cl, 4-CH₃ 4-fluorobenzenesulfonyl High electron-withdrawing capacity; potential for enhanced target binding
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide () 4-Cl 3-methylphenyl Moderate lipophilicity; π-π stacking and hydrogen bonding observed in crystal structure
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide () 6-CF₃ 3-methoxyphenyl Increased metabolic stability (CF₃); methoxy enhances electron-donating effects
N-(1,3-benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide () None 4-methylpiperazinyl Basic nitrogen improves solubility; potential for enhanced pharmacokinetics
Key Observations :
  • Substituent Position : Chlorine at position 7 (target) vs. 4 () alters steric hindrance and electronic distribution.
  • Pharmacokinetic Implications : Piperazinyl derivatives () may exhibit superior solubility in acidic environments, whereas trifluoromethyl groups () enhance metabolic resistance.

Biological Activity

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a unique structure that combines a benzothiazole moiety with a sulfonyl acetamide. The synthesis typically involves the following steps:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and carbon disulfide.
  • Amidation : The chlorinated benzothiazole is coupled with 4-fluorobenzenesulfonyl acetic acid using coupling reagents like EDCI in the presence of bases such as triethylamine.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study analyzing various N-substituted chloroacetamides found that those with halogenated phenyl rings demonstrated enhanced effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative organisms and fungi like Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity Against Gram-positive BacteriaActivity Against Gram-negative BacteriaActivity Against Fungi
N-(4-chlorophenyl)-2-chloroacetamideHighModerateLow
N-(4-fluorophenyl)-2-chloroacetamideHighLowModerate
N-(7-chloro-4-methylbenzothiazole)HighModerateModerate

Anticancer Potential

In addition to its antimicrobial properties, this compound has been studied for its anticancer potential. The benzothiazole scaffold has been noted for its ability to inhibit tumor growth in various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival. The mechanism often involves the inhibition of key enzymes or receptors that are crucial for cancer cell metabolism .

The biological activity of this compound is attributed to its ability to interact with molecular targets within cells:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity.
  • Receptor Modulation : It may modulate receptor activity, influencing signal transduction pathways critical for cellular responses to external stimuli.

These interactions can lead to decreased bacterial viability or reduced tumor cell proliferation.

Case Studies

A recent study published in Frontiers in Microbiology highlighted the efficacy of benzothiazole derivatives against various microbial strains. The study found that compounds with similar structural features to this compound exhibited promising results in inhibiting bacterial growth and showed potential for development into therapeutic agents .

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